

Butyl cyanoacetate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butyl cyanoacetate

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Butyl Cyanoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **butyl cyanoacetate**, with a particular focus on its relevance in research and drug development.

Core Chemical Properties and Structure

Butyl cyanoacetate, also known as n-**butyl cyanoacetate**, is a colorless to light yellow liquid with a mild, ester-like odor.[1] It is an organic compound classified as a cyanoacetate ester.[2] Its bifunctional nature, containing both a nitrile and an ester group, makes it a versatile intermediate in organic synthesis.[3]

Physicochemical Properties

The key physicochemical properties of **butyl cyanoacetate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₁ NO ₂	[4][5]
Molecular Weight	141.17 g/mol	[4][6]
CAS Number	5459-58-5	[4][5]
Appearance	Colorless to light yellow liquid	[1][5]
Boiling Point	Approximately 231 °C (at atmospheric pressure), 115 °C (at 2kPa), 108-110 °C (at 1.2kPa)	[4][5]
Density	0.993 g/cm ³ (at 20°C)	[5]
Refractive Index	1.425 (at 20°C)	[5][7]
Flash Point	87 °C	[5]
Water Solubility	Insoluble	[1][5]
Solubility in Organic Solvents	Miscible with alcohol	[5]
pKa	3.06 ± 0.10 (Predicted)	[1][5]

Chemical Structure

The chemical structure of **butyl cyanoacetate** is characterized by a butyl ester group attached to a cyanoacetic acid backbone.

Caption: 2D Chemical Structure of **Butyl Cyanoacetate**.

Structural Identifiers:

- SMILES: CCCCOC(=O)CC#N[6][8]
- InChI: InChI=1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3[5][9]

Experimental Protocols: Synthesis of Butyl Cyanoacetate

Butyl cyanoacetate is commonly synthesized via the esterification of cyanoacetic acid with n-butanol.^[4] Another prevalent method is the transesterification of ethyl cyanoacetate with n-butanol.^[4] Below is a detailed experimental protocol for the synthesis through the esterification of cyanoacetic acid.

Protocol: Esterification of Cyanoacetic Acid with n-Butanol

This protocol is adapted from established laboratory procedures.^[5]

Materials:

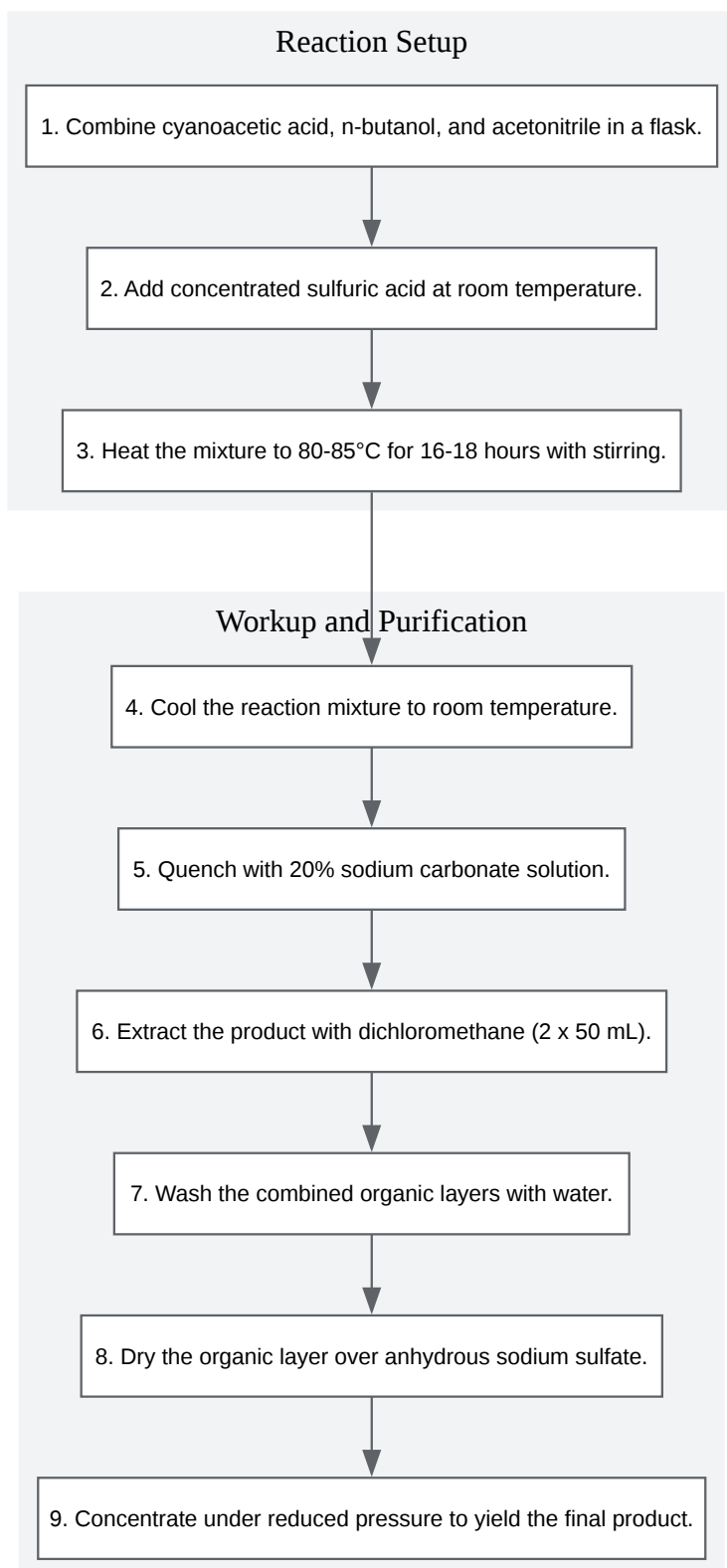
- Cyanoacetic acid (80 mmol)
- n-Butanol (90 mmol)
- Acetonitrile (162 mmol)
- Concentrated Sulfuric Acid (98%, 94 mmol, 5 mL)
- 20% Sodium Carbonate Solution (100 mL)
- Dichloromethane (CH_2Cl_2) (100 mL)
- Water (100 mL)
- Anhydrous Sodium Sulfate

Equipment:

- Round-bottom flask
- Stirrer
- Condenser

- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:



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Caption: Experimental workflow for the synthesis of **butyl cyanoacetate**.

Detailed Steps:

- **Reaction Setup:** In a well-stirred round-bottom flask, combine cyanoacetic acid (80 mmol), n-butanol (90 mmol), and acetonitrile (162 mmol).
- **Catalyst Addition:** Slowly add concentrated sulfuric acid (98%, 94 mmol, 5 mL) to the mixture at room temperature.
- **Heating:** Heat the reaction mixture to a temperature between 80-85°C and maintain this temperature for 16-18 hours with continuous stirring.
- **Cooling and Quenching:** After the reaction is complete, allow the mixture to cool to room temperature. Then, carefully add 100 mL of a 20% sodium carbonate solution to neutralize the acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 50 mL portions of dichloromethane.
- **Washing and Drying:** Combine the organic extracts and wash with 100 mL of water. Dry the organic layer over anhydrous sodium sulfate.
- **Isolation:** Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **n-butyl cyanoacetate**. The expected yield is between 85-95%.^[5]
- **Purification (Optional):** If impurities are present, the product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.^[5]

Applications in Drug Development

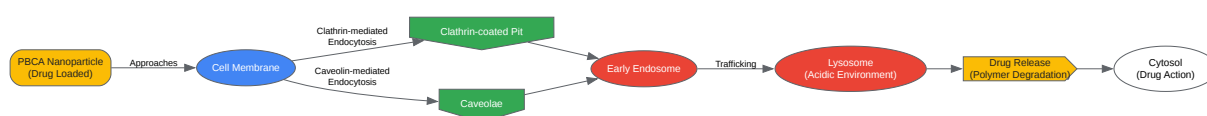
Butyl cyanoacetate serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.^[4] Its role as an active methylene compound makes it highly valuable for forming carbon-carbon bonds through reactions like alkylation, acylation, and condensation.^[4]

A significant application of **butyl cyanoacetate** in the pharmaceutical field is in the formulation of poly(butyl cyanoacrylate) (PBCA) nanoparticles. These nanoparticles have garnered

considerable attention as a biodegradable and biocompatible drug delivery system, particularly in oncology. PBCA nanoparticles can encapsulate chemotherapeutic agents, which can lead to improved drug targeting, reduced systemic toxicity, and the ability to overcome multidrug resistance.

Cellular Uptake and Intracellular Trafficking of PBCA Nanoparticles

The efficacy of PBCA nanoparticles as a drug delivery system is largely dependent on their cellular uptake and subsequent intracellular trafficking. The primary mechanism of cellular entry for these nanoparticles is through endocytosis.



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Caption: Cellular uptake and intracellular trafficking of PBCA nanoparticles.

Studies have shown that both clathrin-mediated and caveolin-mediated endocytosis are involved in the internalization of PBCA nanoparticles.[4] Once inside the cell, the nanoparticles are trafficked through the endo-lysosomal pathway. The acidic environment within the late endosomes and lysosomes facilitates the degradation of the poly(butyl cyanoacrylate) polymer matrix. This degradation leads to the release of the encapsulated drug into the cytosol, where it can exert its therapeutic effect.[4] The rate of this degradation and subsequent drug release can be tuned by modifying the polymer composition.[4]

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- To cite this document: BenchChem. [Butyl cyanoacetate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1661982#butyl-cyanoacetate-chemical-properties-and-structure]

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